3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound features a pyrrolidine ring substituted with a 3-(3-methyl-2-nitrophenoxy) group, indicating the presence of both a nitro and an ether functional group. Its unique structure suggests potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
The compound is synthesized through organic reactions involving specific precursors that include nitrophenols and pyrrolidine derivatives. The synthesis methods often leverage the reactivity of the nitrophenyl group to facilitate further chemical transformations.
3-(3-Methyl-2-nitrophenoxy)pyrrolidine is classified as an organic compound and specifically as an aromatic ether due to the presence of the ether linkage between the pyrrolidine and the nitrophenyl moiety. It may also be categorized under pharmaceuticals or agrochemicals depending on its applications.
The synthesis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine can be achieved through several methods, typically involving nucleophilic substitution reactions. A common approach includes:
The synthesis may require specific solvents such as dimethylformamide or dimethyl sulfoxide to dissolve reactants and facilitate the reaction. Catalysts or bases like potassium carbonate may also be employed to promote nucleophilic attack.
The molecular structure of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine can be represented as follows:
This structure features a pyrrolidine ring (C4H8N) attached to a nitrophenoxy group, with specific spatial arrangements that influence its chemical properties.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity.
3-(3-Methyl-2-nitrophenoxy)pyrrolidine can participate in various chemical reactions due to its functional groups:
These reactions typically require controlled conditions to prevent side reactions and ensure high yields of desired products. Reaction monitoring may involve chromatographic techniques.
The mechanism of action for 3-(3-Methyl-2-nitrophenoxy)pyrrolidine would largely depend on its application, particularly if used in biological systems. For instance, if it acts as a pharmacological agent, its mechanism might involve:
Quantitative studies using techniques such as enzyme assays or receptor binding studies would provide data on its efficacy and potency in biological systems.
Relevant data should be gathered from laboratory analyses to confirm these properties.
3-(3-Methyl-2-nitrophenoxy)pyrrolidine has potential applications in:
The compound "3-(3-Methyl-2-nitrophenoxy)pyrrolidine" is systematically named according to IUPAC conventions as 3-(3-methyl-2-nitrophenoxy)pyrrolidine and assigned the CAS Registry Number 1247463-87-1 [1]. Its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of 222.24 g/mol [1]. The name specifies:
The canonical SMILES string CC1C=CC=C(OC2CNCC2)C=1N+=O [1] clarifies atomic connectivity: the methyl group (-CH₃) is adjacent to the nitro group (-NO₂) on the benzene ring, which is linked to pyrrolidine’s C3 via an oxygen bridge. The InChIKey PBKGGMHDRDYAEI-UHFFFAOYSA-N [1] provides a unique identifier for computational studies.
Isomeric considerations are critical due to regioisomerism in nitrophenoxy derivatives. Key examples include:
Table 1: Structural Isomers of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine
| Compound Name | Substitution Pattern | CAS/CID | Molecular Formula |
|---|---|---|---|
| 3-(3-Methyl-2-nitrophenoxy)pyrrolidine | Methyl ortho to nitro | 1247463-87-1 | C₁₁H₁₄N₂O₃ |
| 3-(5-Methyl-2-nitrophenoxy)pyrrolidine | Methyl meta to nitro | 62327930 | C₁₁H₁₄N₂O₃ |
| 3-((3-Methyl-4-nitrophenoxy)methyl)pyrrolidine | Methylene linker | 1220029-83-3 | C₁₂H₁₆N₂O₃ |
These isomers exhibit distinct physicochemical properties due to variations in electronic distribution and steric hindrance. For example, the ortho-nitro/methyl arrangement in the target compound may facilitate intramolecular interactions, influencing conformation or solubility [1] [4].
Structural analogues of 3-(3-methyl-2-nitrophenoxy)pyrrolidine arise from modifications to:1. Pyrrolidine substitution patterns:- N-functionalization: Replacement of pyrrolidine’s N-H with groups like phenethyl (e.g., 2-methyl-1-(p-nitrophenethyl)-3-phenyl-3-pyrrolidinol propionate, CID 3053130) [2].- Ring functionalization: Introduction of carboxylates (e.g., methyl 1-(3-nitrophenyl)pyrrolidine-3-carboxylate, CID 78983809) [6], which enhance polarity.
Table 2: Key Analogues in the Pyrrolidine-Nitrophenoxy Chemical Space
| Compound Name | CAS/CID | Modification Type | Molecular Weight (g/mol) |
|---|---|---|---|
| 1-(3-Methyl-4-nitrophenyl)pyrrolidine | 218139-59-4 | N-linked phenyl | 206.24 |
| 3-((3-Methyl-4-nitrophenoxy)methyl)pyrrolidine·HCl | 1220029-83-3 | Methylene linker | 272.73 |
| Methyl 1-(3-nitrophenyl)pyrrolidine-3-carboxylate | 78983809 | Pyrrolidine C3-carboxylate | 250.25 |
| 3-(2-Methoxy-5-nitrophenoxy)pyrrolidine | N/A | Methoxy substitution | 238.24 |
The pyrrolidine ring itself is a privileged scaffold in drug discovery due to its:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5